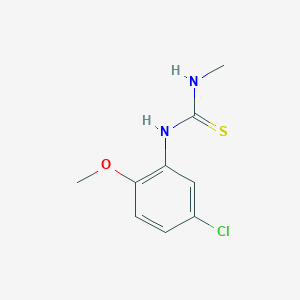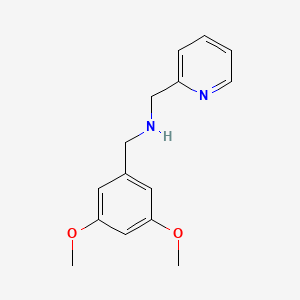
2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile
Vue d'ensemble
Description
2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile, commonly known as MPOC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPOC belongs to the class of oxazole derivatives and has been extensively studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and future directions in research.
Mécanisme D'action
MPOC exerts its biological effects by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. MPOC has also been shown to bind to certain receptors in the brain, including the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
MPOC has been shown to have several biochemical and physiological effects on the body. For example, it has been shown to decrease the levels of certain inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the immune response. Additionally, MPOC has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPOC in laboratory experiments is its high potency and selectivity towards certain enzymes and receptors, making it a useful tool for studying their biological functions. Additionally, MPOC is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using MPOC in laboratory experiments is its potential toxicity and side effects, which must be carefully monitored and controlled.
Orientations Futures
There are several potential future directions for research on MPOC. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of MPOC and its interactions with other molecules in the body. Finally, the development of more potent and selective analogs of MPOC may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(2-methylphenyl)-5-(1-piperidinyl)-1,3-oxazole-4-carbonitrile, or MPOC, is a chemical compound with potential therapeutic applications in various fields of medicine. Its mechanism of action, biochemical and physiological effects, and future directions in research make it a promising candidate for further study and development.
Méthodes De Synthèse
MPOC can be synthesized through a multi-step process involving the reaction of 2-methylphenyl-2-bromoacetate with piperidine, followed by cyclization with cyanamide and then reaction with ammonium acetate. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
MPOC has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and infectious diseases. Several studies have reported its anti-cancer properties, including its ability to inhibit cell growth and induce apoptosis in cancer cells. Additionally, MPOC has been shown to possess anti-inflammatory and neuroprotective activities, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-7-3-4-8-13(12)15-18-14(11-17)16(20-15)19-9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYJROXWANHTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)N3CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322701 | |
| Record name | 2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648545 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-Methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
CAS RN |
613650-81-0 | |
| Record name | 2-(2-methylphenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-hydroxy-4-[(4-methoxyphenyl)amino]anthra-9,10-quinone](/img/structure/B5809325.png)

![2-[4-(4-ethyl-1-piperazinyl)-2-quinazolinyl]phenol](/img/structure/B5809334.png)





![N-{3-[(4-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5809374.png)

![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5809389.png)

